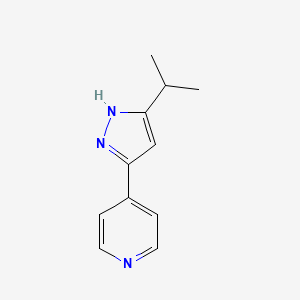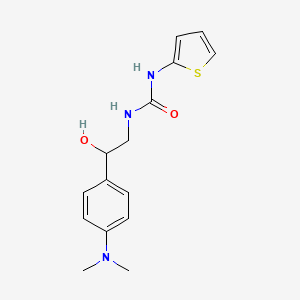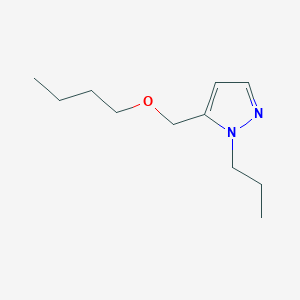
4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Wissenschaftliche Forschungsanwendungen
Photoreactions and Proton Transfer
Studies on pyrazole-pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their related compounds, have demonstrated unique photoreactive properties. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These behaviors are influenced by the molecular structure, solvent polarity, and the presence of hydrogen-bond donors or acceptors, making these derivatives suitable for studying photophysics and photochemistry (Vetokhina et al., 2012).
Ligand Chemistry and Coordination Complexes
Pyrazole-pyridine ligands, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, have been extensively used in coordination chemistry. These ligands offer both advantages and challenges compared to more traditional ligands like terpyridines. Their complexation with metals has led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, indicating their potential in materials science and bioimaging (Halcrow, 2005).
Organic Synthesis and Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is significant in organic synthesis and medicinal chemistry, presenting over 300,000 derivatives with various biomedical applications. The structural diversity at key positions of the pyrazolo[3,4-b]pyridine core has been achieved through different synthetic routes, providing a versatile platform for developing pharmacologically active compounds (Donaire-Arias et al., 2022).
Photophysical Properties and OLED Applications
Pyridine-pyrazole chelates have been utilized in synthesizing Pt(II) complexes with distinctive photophysical properties. These complexes have been applied in mechanoluminescent materials and highly efficient white organic light-emitting diodes (OLEDs). The study of these complexes has contributed to understanding the structural factors influencing luminescence and device performance, highlighting the potential of pyrazole-pyridine derivatives in advanced optoelectronic applications (Huang et al., 2013).
Multinuclear Complexes and Magnetism
The coordination chemistry of pyrazole-pyridine ligands has also been explored in the synthesis of multinuclear complexes, such as tetranuclear copper(II) grids. These complexes exhibit intriguing magnetic properties, including ferro- and antiferromagnetic interactions, making them interesting subjects for studying magnetic coupling mechanisms and potential applications in molecular magnetism and spintronics (Roy et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds containing pyrazole and pyridine moieties have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes .
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may exert a wide range of effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(2)10-7-11(14-13-10)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQAUKZDXYSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)




![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)
